

Technical Guide: 1-Hepten-6-yne (CAS: 65939-59-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hepten-6-yne

Cat. No.: B1593461

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Hepten-6-yne**, a versatile bifunctional molecule containing both an alkene and a terminal alkyne. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex cyclic and acyclic molecules. This document consolidates its chemical properties, synthetic methodologies, and key applications relevant to the fields of chemical research and drug development.

Core Properties of 1-Hepten-6-yne

CAS Number: 65939-59-5^[1] Molecular Formula: C₇H₁₀^[1]

The fundamental properties of **1-Hepten-6-yne** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source
Molecular Weight	94.15 g/mol	[2]
Boiling Point	110-112 °C	[2]
Density	~0.75 g/cm ³	[2]
Refractive Index	~1.425	[2]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[2]

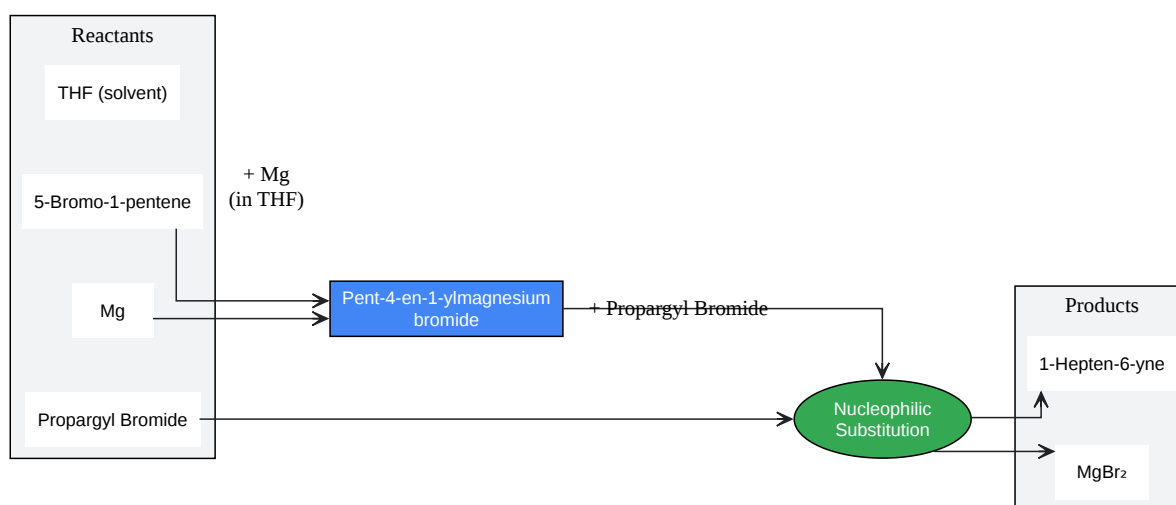
Synthetic Methodologies

The synthesis of **1-Hepten-6-yne**, as a representative 1,6-enyne, can be approached through several established synthetic routes. While a specific, detailed protocol for this exact molecule is not readily available in the public domain, the following represents a general and reliable strategy based on the synthesis of analogous 1,6-enynes.

General Experimental Protocol: Grignard Coupling

A common and effective method for the synthesis of 1,6-enynes involves the coupling of a Grignard reagent derived from an alkenyl halide with a propargyl halide.

Reaction Scheme:



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Caption: Synthesis of **1-Hepten-6-yne** via Grignard Reaction.

Methodology:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 5-bromo-1-pentene in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, pent-4-en-1-ylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or 1,2-dibromoethane. [3]
- **Coupling Reaction:** The freshly prepared Grignard reagent is then cooled in an ice bath. A solution of propargyl bromide in the anhydrous solvent is added dropwise to the stirred

Grignard solution. The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

- **Work-up and Purification:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure **1-Hepten-6-yne**.

Applications in Organic Synthesis and Drug Development

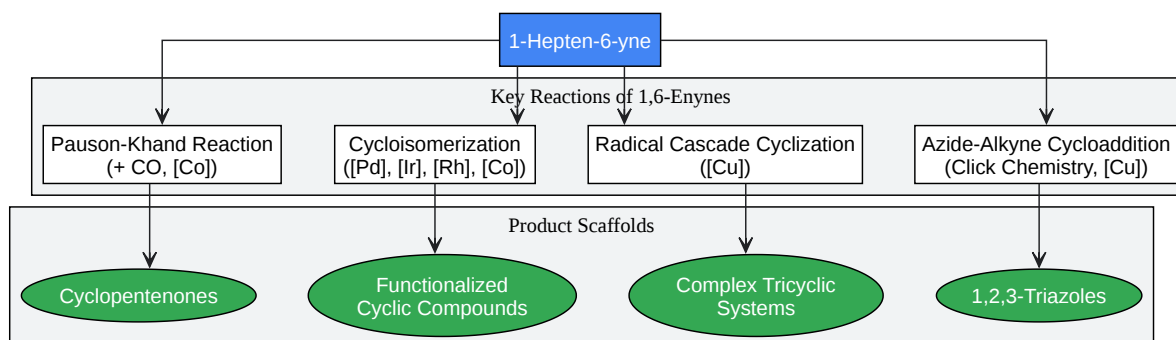
1-Hepten-6-yne is a valuable substrate for a variety of chemical transformations, primarily leveraging the reactivity of its terminal alkyne and alkene functionalities. These reactions are instrumental in the synthesis of complex molecular architectures found in natural products and pharmaceutical agents.

Cycloaddition and Cycloisomerization Reactions

1,6-enynes like **1-Hepten-6-yne** are classic substrates for intramolecular and intermolecular cycloaddition and cycloisomerization reactions. These transition metal-catalyzed transformations provide efficient routes to various carbocyclic and heterocyclic ring systems.

Key Reaction Types:

- **Pauson-Khand Reaction:** This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of the enyne with carbon monoxide to form cyclopentenone derivatives.^[4]
- **Palladium- and Iridium-Catalyzed Cycloisomerization:** These reactions can lead to the formation of various cyclic compounds, including methylenecyclopentane derivatives.^{[4][5]}
- **Radical Cascade Cyclizations:** Copper-catalyzed radical cyclizations of 1,6-enynes can be used to synthesize complex tricyclic systems.^[6]
- **Hydroalkynylation Cyclization:** Rhodium-catalyzed reactions can generate functionalized cyclic enynes.^[7]



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Caption: Reaction Pathways of **1-Hepten-6-yne**.

Azide-Alkyne "Click" Chemistry

The terminal alkyne in **1-Hepten-6-yne** makes it an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely employed in drug discovery, bioconjugation, and materials science for its high efficiency, selectivity, and biocompatibility.

This protocol describes a general procedure for the coupling of an azide-containing molecule with **1-Hepten-6-yne**.

Methodology:

- **Reaction Setup:** To a solution of the azide-containing compound (1 equivalent) and **1-Hepten-6-yne** (1-1.2 equivalents) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO), a freshly prepared solution of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) is added.
- **Catalyst and Ligand:** A copper-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance the reaction rate

and prevent oxidative damage to sensitive substrates.

- **Reaction Conditions:** The reaction is typically stirred at room temperature for 1-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Purification:** Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed, dried, and concentrated. The resulting 1,2,3-triazole product is then purified by column chromatography.



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Caption: Workflow for a Typical CuAAC Reaction.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the surveyed scientific literature that directly links **1-Hepten-6-yne** to the modulation of any particular biological signaling pathways. Its utility in the life sciences is primarily as a synthetic intermediate for the construction of more complex, biologically active molecules. The triazole linkage formed via click chemistry is often used as a stable, biocompatible linker in drug conjugates or as a bioisostere for an amide bond.

Conclusion

1-Hepten-6-yne is a valuable and versatile chemical building block. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key intermediate in the synthesis of complex organic molecules. For researchers in drug development, its terminal alkyne is particularly useful for the facile construction of bioconjugates and novel heterocyclic

scaffolds through click chemistry. While direct biological activity has not been reported, its role as a precursor to potentially bioactive compounds is significant.

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- To cite this document: BenchChem. [Technical Guide: 1-Hepten-6-yne (CAS: 65939-59-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593461#1-hepten-6-yne-cas-number-and-molecular-formula]

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